molecular formula C13H17N3O6S B2896496 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid CAS No. 790271-24-8

1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2896496
CAS No.: 790271-24-8
M. Wt: 343.35
InChI Key: DZKOEMNSFWYVCA-UHFFFAOYSA-N
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Description

The compound 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid is a synthetic chemical entity with potential applications in various fields of research, including chemistry, biology, medicine, and industry. This compound comprises a sulfonyl group, a piperidine ring, and a carboxylic acid group, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid typically involves multiple steps. Initially, piperidine is protected and functionalized at the 4-position to introduce the carboxylic acid group. Concurrently, nitrobenzene undergoes nitration, followed by sulfonation to introduce the sulfonyl group. The methylamino group is introduced via methylation. The intermediate products are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. Scale-up processes involve careful control of temperature, pressure, and reagent concentrations to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions may be employed to reduce the nitro group to an amine.

  • Substitution: : The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Such as hydrogen gas or sodium borohydride.

  • Nucleophiles: : Including amines and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions but often involve modifications to the functional groups on the benzene ring or the piperidine ring.

Scientific Research Applications

Chemistry

1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be utilized as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

Potential medicinal applications include serving as a precursor for the development of new drugs, especially those targeting specific enzymes or receptors.

Industry

Industrial applications may involve the use of this compound in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxylic acid groups contribute to its binding affinity, while the methylamino group can participate in hydrogen bonding or electrostatic interactions. The nitro group may play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Amino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid

  • 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperazine-4-carboxylic acid

  • 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]pyrrolidine-4-carboxylic acid

Highlighting Its Uniqueness

1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid stands out due to its specific combination of functional groups, which endow it with unique chemical properties. This makes it a valuable compound for diverse applications and scientific exploration.

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Properties

IUPAC Name

1-[4-(methylamino)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-14-11-3-2-10(8-12(11)16(19)20)23(21,22)15-6-4-9(5-7-15)13(17)18/h2-3,8-9,14H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKOEMNSFWYVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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